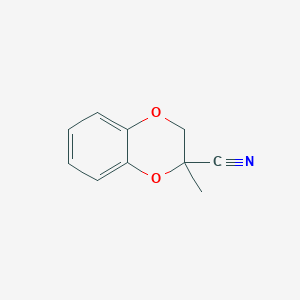

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-methyl-2H-1,4-benzodioxine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPVUQGTRBXINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile and Derivatives

Comparison with Benzodioxine Derivatives

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

- Key Differences : Replaces the nitrile group with a carbohydrazide (-CONHNH₂) group.

- Functional Impact : Enhanced hydrogen-bonding capacity due to the hydrazide moiety, making it suitable for chelation or coordination chemistry .

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic Acid

- Key Differences : Substitutes nitrile with a carboxylic acid (-COOH) group.

Comparison with Heterocyclic Nitriles

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile

- Structural Difference : Replaces the benzodioxine oxygen atoms with one oxygen and one nitrogen (benzoxazine ring).

- Functional Impact : The benzoxazine scaffold introduces an additional nitrogen atom, which may enhance interactions with biological targets (e.g., enzymes or receptors) .

(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile

- Structural Difference: Combines a thiazolo-pyrimidine core with a cyanobenzylidene substituent.

- Functional Impact : The extended π-conjugation and dual nitrile groups increase electrophilicity, favoring reactivity in cycloaddition or nucleophilic substitution reactions .

Actividad Biológica

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a compound belonging to the benzodioxine family, characterized by its unique structural features that include a dioxine ring fused to a benzene ring and a carbonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

The biological activity of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is believed to involve several mechanisms:

- Enzyme Inhibition : Compounds in the benzodioxine class have been shown to inhibit various enzymes. For instance, studies indicate that they can inhibit α-glucosidase and acetylcholinesterase, which are important in managing diabetes and neurodegenerative diseases respectively.

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them potential candidates for developing new antibiotics.

Antimicrobial Activity

Research has indicated that 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and reported promising results. The minimum inhibitory concentration (MIC) values indicated that the compound could inhibit the growth of certain pathogens effectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Activity

In vitro studies using cancer cell lines have demonstrated that this compound can induce cytotoxic effects. A notable study on B16F10 melanoma cells revealed that treatment with 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 40 |

These findings suggest potential applications in cancer therapy.

Enzyme Inhibition Studies

The enzyme inhibitory effects of the compound were assessed through kinetic studies. The results indicated that it significantly inhibited tyrosinase activity, an enzyme involved in melanin production.

| Compound | IC50 (µM) |

|---|---|

| 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile | 5.0 |

| Kojic Acid | 24.09 |

This data positions the compound as a strong candidate for treating hyperpigmentation disorders due to its potent tyrosinase inhibition.

Case Studies

Several case studies have explored the biological activities of related compounds within the benzodioxine class:

- Antioxidant Efficacy : A study compared the antioxidant activities of various benzodioxine derivatives against standard antioxidants. The results showed that some derivatives exhibited radical scavenging activities comparable to Trolox (a vitamin E analog), highlighting their potential in preventing oxidative stress-related diseases .

- Neuroprotective Effects : In a model of neurodegeneration, analogs of benzodioxines demonstrated protective effects on neuronal cells against toxic insults, suggesting a potential therapeutic role in neurodegenerative disorders.

Q & A

Q. How to investigate degradation mechanisms under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Analyze degradants via LC-MS/MS and propose pathways (e.g., hydrolysis of the dioxane ring). Compare with in silico predictions (e.g., Zeneth software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.